Perfluoroheptanoic acid
Overview
Description
Perfluoroheptanoic acid is a perfluorinated carboxylic acid with the molecular formula C7HF13O2. It is part of the larger group of per- and polyfluoroalkyl substances, known for their stability and resistance to degradation. These compounds are widely used in various industrial applications due to their unique chemical properties, such as high thermal stability and resistance to solvents and acids .
Mechanism of Action
Target of Action
Perfluoroheptanoic acid (PFHpA) is a member of the perfluoroalkyl substances (PFAS) family . PFAS are synthetic chemicals that are used throughout society and are increasingly detected as environmental pollutants .
Mode of Action
It is known that pfhpa can be used as a reactant for the fluoroalkylation of c-h bonds of aromatic compounds using ni/sio2 nanocatalyst . It can also be used to synthesize biphenylyl benzoates via Mitsunobu reaction and to synthesize N-perfluoracyl β-thioamides from β-thio amines in the presence of methyl chloroformate .
Biochemical Pathways
It has been found that multiple pseudomonas species could degrade perfluorochemicals particularly perfluoroalkyl acids under aerobic condition . Acidimicrobium sp. degraded perfluoroalkyl acids anaerobically in the presence of electron donors . A mixed Pseudomonas culture was more effective than pure cultures .
Pharmacokinetics
It is known that pfhpa is highly persistent and widely spread in the environment . The biological half-lives of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), major contaminants in the environment, were calculated to be 3.5 and 8.5 years in humans, respectively .
Result of Action
It is known that pfhpa and its salts are identified as substances of very high concern due to their toxic effects on reproduction . They are also known to cause liver toxicity, immunotoxicity, neurotoxicity, reproductive toxicity, developmental toxicity, endocrine toxicity, and potential carcinogenicity .
Action Environment
PFHpA is highly persistent and easily transported in the environment, covering long distances away from the source of their release . It has been frequently observed to contaminate groundwater, surface water, and soil . Cleaning up polluted sites is technically difficult and costly . If releases continue, they will continue to accumulate in the environment, drinking water, and food .
Biochemical Analysis
Cellular Effects
Perfluoroheptanoic acid has been found to have several effects on cells. Some studies suggest that it may interfere with the body’s natural hormones, affect the immune system, and increase the risk of cancer . It has also been associated with severe ulcerative dermatitis, renal tubular necrosis, hepatocellular necrosis, and germ cell degeneration in rats .
Molecular Mechanism
It is known to resist degradation and is easily transported in the environment
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that highly alkaline conditions favored the removal of this compound at 100.0 μg/L with complete elimination at eBeam doses of 50 kGy and 75 kGy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A study found several developmental changes to the reproductive systems of male rats fed this compound during puberty
Metabolic Pathways
It is likely to be present in water and is one of the intermediates of the degradation of PFOA
Transport and Distribution
This compound is known to resist degradation and is easily transported in the environment . It has been frequently observed to contaminate groundwater, surface water, and soil
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoroheptanoic acid can be synthesized through the oxidation of dodecafluoroheptanol to obtain dodecafluoroheptanoic acid. This intermediate is then reacted with thionyl chloride to produce dodecafluoroheptanoyl chloride, which is subsequently fluorinated to yield perfluoroheptanoyl fluoride. Finally, hydrolysis of this compound results in this compound .
Industrial Production Methods: The industrial production of this compound often involves electrofluorination methods. these methods have drawbacks such as low yield and high energy consumption. Recent advancements have focused on more efficient and environmentally friendly methods, such as the oxidation of dodecafluoroheptanol .
Chemical Reactions Analysis
Types of Reactions: Perfluoroheptanoic acid undergoes various chemical reactions, including:
Oxidation: It can be degraded by electron beam irradiation, leading to defluorination and decarboxylation.
Substitution: It can participate in fluoroalkylation reactions with aromatic compounds using nickel/silicon dioxide nanocatalysts.
Common Reagents and Conditions:
Major Products:
Oxidation: Defluorinated and decarboxylated products.
Substitution: Fluoroalkylated aromatic compounds.
Scientific Research Applications
Perfluoroheptanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Perfluoroheptanoic acid is compared with other perfluorinated carboxylic acids, such as:
Perfluorooctanoic Acid (PFOA): Both compounds are persistent and bioaccumulative, but this compound has a shorter carbon chain, which may influence its environmental behavior and toxicity.
Perfluorohexanoic Acid (PFHxA): Similar to this compound, but with a shorter carbon chain, making it more volatile.
Uniqueness: this compound’s unique combination of stability, resistance to degradation, and specific reactivity in fluoroalkylation reactions makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF13O2/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBAMYVPMDSJGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13COOH, C7HF13O2 | |
Record name | PFHpA | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20109-59-5 (hydrochloride salt), 6130-43-4 (ammonium salt) | |
Record name | Perfluoro-n-heptanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1037303 | |
Record name | Perfluoroheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
175 °C | |
Record name | Perfluoroheptanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
> 113.00 °C (> 235.40 °F) - closed cup | |
Record name | Perfluoroheptanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.792 g/cu cm at 20 °C/4 °C | |
Record name | Perfluoroheptanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.133 mm Hg at 25 °C, 1.18 ± 0.01 [log Psd at 298.15 K (Pa)] | |
Record name | Perfluoroheptanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PFHpA | |
Source | Suuberg Lab, School of Engineering, Brown University | |
URL | https://doi.org/10.1021/acs.jced.9b00922 | |
Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |
Color/Form |
Beige crystalline solid, Low melting solid | |
CAS No. |
375-85-9 | |
Record name | Perfluoroheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=375-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoro-n-heptanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoroheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoroheptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUOROHEPTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q4V9K363Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Perfluoroheptanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
30 °C | |
Record name | Perfluoroheptanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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